molecular formula C13H16OS B14567054 (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one CAS No. 61836-11-1

(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one

Cat. No.: B14567054
CAS No.: 61836-11-1
M. Wt: 220.33 g/mol
InChI Key: ASUSYEWTGRMRAT-RYUDHWBXSA-N
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Description

(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one is a chiral compound with a unique structure that includes a methylsulfanyl group and a phenyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to guide the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydroxycyclohexane derivative

    Substitution: Nitrated or halogenated phenyl derivatives

Scientific Research Applications

(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one
  • (2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-ol
  • (2S,6S)-2-(Methylsulfanyl)-6-(4-methylphenyl)cyclohexan-1-one

Uniqueness

(2S,6S)-2-(Methylsulfanyl)-6-phenylcyclohexan-1-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets

Properties

CAS No.

61836-11-1

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

(2S,6S)-2-methylsulfanyl-6-phenylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3/t11-,12-/m0/s1

InChI Key

ASUSYEWTGRMRAT-RYUDHWBXSA-N

Isomeric SMILES

CS[C@H]1CCC[C@H](C1=O)C2=CC=CC=C2

Canonical SMILES

CSC1CCCC(C1=O)C2=CC=CC=C2

Origin of Product

United States

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